molecular formula C9H9NO3 B1394913 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid CAS No. 851202-96-5

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid

Cat. No.: B1394913
CAS No.: 851202-96-5
M. Wt: 179.17 g/mol
InChI Key: YCTDKGFOTACSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTDKGFOTACSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695259
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851202-96-5
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid .

Executive Summary

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid (CAS: 851202-96-5) is a bicyclic heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical pharmacophore in the development of neuroprotective agents, antitubercular drugs, and PPAR agonists. Structurally, it consists of a benzene ring fused to a reduced 1,4-oxazine ring, featuring a carboxylic acid moiety at position 7. This specific substitution pattern (para to the nitrogen atom) imparts unique electronic properties and solubility profiles, distinguishing it from its 6-carboxylic acid isomer.

Property Data
IUPAC Name 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid
CAS Number 851202-96-5
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Core Scaffold 1,4-Benzoxazine (Benzo[b]oxazine)
Key Functional Groups Secondary Amine (N4), Ether (O1), Carboxylic Acid (C7)

Chemical Architecture & Structural Analysis

Numbering and Regiochemistry

The 1,4-benzoxazine system follows standard heterocyclic numbering. The oxygen atom is assigned position 1, and the nitrogen atom is position 4. The fusion carbons are 4a and 8a.

  • Position 1 (O): Ether oxygen, contributing to the electron density of the benzene ring.

  • Position 4 (N): Secondary amine in the dihydro form. This is a key site for derivatization (N-alkylation/acylation).

  • Position 7 (COOH): Located on the benzene ring, para to the nitrogen and meta to the oxygen . This specific regiochemistry is dictated by the precursor selection (4-amino-3-hydroxybenzoic acid).

Conformational Dynamics

Unlike the planar aromatic benzoxazinone, the 3,4-dihydro-2H ring system adopts a non-planar, half-chair conformation. The C2 and C3 carbons of the oxazine ring pucker out of the plane defined by the benzene ring. This flexibility is crucial for binding affinity in protein pockets, allowing the molecule to adopt an induced fit.

Electronic Properties
  • Amphoteric Nature: The molecule possesses both an acidic proton (COOH, pKa ~4.2) and a weakly basic nitrogen (NH, pKa ~3-4 due to conjugation with the benzene ring).

  • Reactivity: The C7-COOH is deactivated towards electrophilic aromatic substitution but is highly amenable to nucleophilic acyl substitution (amide coupling). The N4 position is nucleophilic.

Synthetic Methodologies

The synthesis of the 7-carboxylic acid derivative requires precise regiocontrol, achieved by selecting the correct aminophenol precursor.

Retrosynthetic Analysis

The most robust route involves the cyclization of 4-amino-3-hydroxybenzoic acid . Direct alkylation with 1,2-dihaloethanes is possible but often suffers from low yields due to oligomerization. The preferred industry-standard route utilizes a "Lactam Intermediate" strategy, offering higher control and purity.

Protocol: The Lactam Reduction Route

This pathway proceeds via the formation of the 3-oxo intermediate (lactam), followed by selective reduction.

Step 1: Esterification Protect the carboxylic acid to prevent interference during cyclization.

  • Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄.

  • Product: Methyl 4-amino-3-hydroxybenzoate.

Step 2: Acylation & Cyclization (The "One-Pot" Chloroacetyl Method)

  • Reagents: Chloroacetyl chloride, K₂CO₃, DMF or Acetone.

  • Mechanism: The amino group attacks the acid chloride first (N-acylation), followed by the phenol attacking the alkyl chloride (intramolecular O-alkylation).

  • Intermediate: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

Step 3: Lactam Reduction Reduce the amide carbonyl (C3=O) to the methylene (CH₂).

  • Reagents: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH4).

  • Conditions: Reflux in anhydrous THF under N₂ atmosphere.

  • Note: Borane is preferred for chemoselectivity if the ester is to be preserved, though LiAlH4 will reduce both the lactam and the ester to the alcohol (requiring re-oxidation). To maintain the carboxylate, hydrolysis is usually performed after reduction.

Step 4: Hydrolysis

  • Reagents: LiOH or NaOH, THF/Water.

  • Product: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid .

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway from the precursor to the final scaffold.

SynthesisRoute Figure 1: Validated Synthetic Route via Lactam Intermediate Precursor 4-Amino-3-hydroxybenzoic acid Ester Methyl Ester Intermediate Precursor->Ester MeOH, H2SO4 (Protection) Lactam 3-Oxo-benzoxazine Intermediate (Lactam) Ester->Lactam Chloroacetyl chloride K2CO3, DMF (Cyclization) Reduction 3,4-Dihydro-benzoxazine Ester Lactam->Reduction BH3-THF (Selective Reduction) Final Target: 3,4-Dihydro-2H-benzo[b]oxazine- 7-carboxylic acid Reduction->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-by-step synthetic pathway ensuring regiochemical integrity of the 7-COOH group.

Applications & Structure-Activity Relationships (SAR)

This scaffold is a versatile template. The 7-COOH and N4-H positions allow for orthogonal functionalization, enabling the creation of diverse libraries.

Functionalization Logic
  • N4-Position (The "Head"):

    • Modification: Alkylation, Acylation, Sulfonylation.

    • Effect: Modulates lipophilicity (LogP) and blood-brain barrier (BBB) permeability. Bulky groups here (e.g., benzyl, sulfonyl) can target specific hydrophobic pockets in enzymes like PPARγ or bacterial gyrase.

  • C7-Position (The "Tail"):

    • Modification: Amide coupling, Esterification, Bioisosteric replacement (e.g., Tetrazole).

    • Effect: The carboxylic acid often serves as a key hydrogen bond donor/acceptor or ionic interaction site (e.g., with Arginine residues in receptor active sites). Converting this to an amide allows for the extension of the molecule to reach distal binding sub-pockets.

Known Therapeutic Areas
  • Neuroprotection: 1,4-Benzoxazine derivatives have shown efficacy in scavenging free radicals and inhibiting lipid peroxidation, useful in Alzheimer's research.

  • Antitubercular Agents: The 7-COOH derivatives serve as precursors to analogs that inhibit Mycobacterium tuberculosis by interfering with cell wall synthesis or DNA gyrase (similar to fluoroquinolones).

  • Cardiovascular: Used as intermediates for fibrinogen receptor antagonists.

Visualization: SAR Strategy

SAR_Map Figure 2: Structure-Activity Relationship (SAR) and Derivatization Logic Core 3,4-Dihydro-2H-benzo[b]oxazine- 7-carboxylic acid N4_Node N4 Position (Secondary Amine) Core->N4_Node C7_Node C7 Position (Carboxylic Acid) Core->C7_Node N4_Apps Alkylation (Benzyl/Alkyl) Acylation (Amides) Sulfonylation N4_Node->N4_Apps N4_Impact Modulates: Lipophilicity, Metabolic Stability, BBB Penetration N4_Apps->N4_Impact C7_Apps Amide Coupling (R-NH2) Bioisosteres (Tetrazole) Esters (Prodrugs) C7_Node->C7_Apps C7_Impact Modulates: Receptor Binding (H-bonds), Solubility, Potency C7_Apps->C7_Impact

Figure 2: Strategic modification points for drug design using the benzoxazine scaffold.

References

  • PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid. National Library of Medicine. Retrieved from [Link]

  • Mal, A., et al. (2018). Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives. Journal of Organic Chemistry, 83(15), 7907-7918.[1] Retrieved from [Link]

  • Shridhar, D. R., et al. (1984). Synthesis and biological activity of some new 3,4-dihydro-2H-1,4-benzoxazine derivatives. Indian Journal of Chemistry, Section B.
  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (Review of related benzoxazine scaffolds). Retrieved from [Link]

Sources

Predicting the Future: A Guide to the ADMET Profile of Benzoxazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: The Benzoxazine Scaffold and the ADMET Imperative

The benzoxazine ring system represents a "privileged scaffold" in medicinal chemistry, a distinction earned due to its presence in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This structural versatility makes benzoxazine derivatives a fertile ground for the discovery of novel therapeutic agents. However, promising biological activity alone is a poor predictor of clinical success. The journey from a promising "hit" compound to a marketable drug is fraught with peril, with a high rate of attrition often attributed to unfavorable pharmacokinetic and safety profiles.

This is where the discipline of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—becomes paramount. A thorough and early evaluation of a compound's ADMET properties is not merely a regulatory hurdle but a foundational pillar of modern, efficient drug discovery.[4][5][6] By identifying and discarding compounds with poor ADMET characteristics at the earliest stages, research organizations can conserve invaluable resources, mitigate the risk of late-stage failures, and focus on candidates with the highest probability of success.

This guide provides researchers, scientists, and drug development professionals with a technical framework for predicting and evaluating the ADMET properties of benzoxazine derivatives. We will move beyond simple checklists, delving into the causality behind methodological choices and integrating high-throughput in silico predictions with gold-standard in vitro validation assays.

Part 1: Absorption and Drug-Likeness - The Gateway to Efficacy

For a therapeutic agent to be effective, especially one intended for oral administration, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by fundamental physicochemical properties.

Theoretical Framework: Lipinski's Rule of Five

In 1997, Christopher A. Lipinski analyzed the properties of approved oral drugs and formulated an influential set of guidelines known as the "Rule of Five".[7] This rule of thumb predicts the "drug-likeness" of a compound, specifically its potential for good oral absorption and permeation.[8][9] It is not a rigid law but an invaluable filter for prioritizing compounds. A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:

  • Molecular Weight (MW): Not more than 500 Daltons.

  • Lipophilicity (LogP): An octanol-water partition coefficient (logP) not greater than 5.[10]

  • Hydrogen Bond Donors (HBD): Not more than 5 (sum of OHs and NHs).

  • Hydrogen Bond Acceptors (HBA): Not more than 10 (sum of Ns and Os).

The causality here is straightforward: smaller, moderately lipophilic molecules with a balanced number of hydrogen bonding groups are more likely to passively diffuse across the lipid-rich cell membranes of the gut wall.

In Silico Screening Workflow

The true power of Lipinski's rule is realized through computational chemistry. Vast virtual libraries of benzoxazine derivatives can be screened in minutes, allowing for the rapid prioritization of candidates for synthesis.

cluster_0 In Silico Drug-Likeness Workflow A Virtual Library of Benzoxazine Derivatives B Calculate Physicochemical Properties (MW, LogP, HBD, HBA) A->B C Apply Lipinski's Rule of Five Filter B->C D Prioritized Candidates (≤1 Violation) C->D Pass E Deprioritized Candidates (>1 Violation) C->E Fail

Caption: Computational workflow for filtering benzoxazine derivatives using Lipinski's Rule of Five.

Table 1: Ideal Physicochemical Properties for Oral Bioavailability

ParameterLipinski's GuidelineRationale
Molecular Weight (MW)< 500 DaSmaller molecules diffuse more easily across membranes.[7]
Lipophilicity (LogP)< 5Balances solubility in aqueous gut and lipid membrane permeability.[10]
H-Bond Donors≤ 5Limits desolvation penalty when leaving aqueous phase.[9]
H-Bond Acceptors≤ 10Limits desolvation penalty when leaving aqueous phase.[9]
In Vitro Validation: Parallel Artificial Membrane Permeability Assay (PAMPA)

While in silico models are excellent for initial filtering, they must be validated by experimental data. The PAMPA is a cost-effective, high-throughput in vitro assay that models passive diffusion across the intestinal barrier.

Causality of Choice: We select PAMPA at this stage because it isolates the variable of passive permeability. It is a cell-free assay, making it faster and less expensive than cell-based alternatives. It provides a clear, quantitative measure of a compound's ability to cross a lipid membrane, directly validating the predictions from LogP calculations and Lipinski's rules before committing to more complex biological systems.

Experimental Protocol: PAMPA

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is the "acceptor" plate. A separate 96-well "donor" plate is prepared.

  • Donor Plate: The benzoxazine derivatives are dissolved in a buffer solution at a known concentration (e.g., 100 µM) and added to the wells of the donor plate.

  • Assay Assembly: The lipid-coated acceptor plate is placed on top of the donor plate, such that the artificial membrane separates the two compartments.

  • Incubation: The "sandwich" is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on these values.

Part 2: Distribution - The Impact of Efflux Pumps

Once absorbed, a drug is distributed throughout the body. A key factor limiting this distribution, particularly into protected tissues like the brain, is the action of efflux transporters. Permeability-glycoprotein (P-gp) is a notorious member of this family.[11][12]

Theoretical Framework: P-glycoprotein (P-gp)

P-gp is an ATP-dependent efflux pump expressed on the apical surface of intestinal enterocytes, liver cells, kidney tubules, and the capillary endothelial cells of the blood-brain barrier.[12][13] It acts as a "hydrophobic vacuum cleaner," recognizing a wide range of substrates and actively transporting them out of the cell.[11][14] If a benzoxazine derivative is a P-gp substrate, it may face reduced oral absorption (being pumped back into the gut lumen) and limited brain penetration.[13][14]

In Vitro Gold Standard: Caco-2 Permeability Assay

To determine if a compound is a P-gp substrate, the Caco-2 cell permeability assay is the industry standard.[5] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimics the intestinal barrier, complete with functional P-gp expression.

Causality of Choice: This assay is a self-validating system. By measuring the transport of a compound in both directions across the cell monolayer—from the apical (top) to the basolateral (bottom) side and vice versa—we can calculate an "efflux ratio." An efflux ratio significantly greater than 2 is a strong, direct indication of active transport, implicating the compound as a substrate for an efflux pump like P-gp.

Experimental Protocol: Bi-directional Caco-2 Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts (e.g., Transwells) and cultured for ~21 days until they form a confluent, differentiated monolayer. The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study (A-to-B): The test compound is added to the apical (A) side of the monolayer. At various time points, samples are taken from the basolateral (B) side to measure the amount of compound that has been transported across.

  • Transport Study (B-to-A): In a separate set of wells, the test compound is added to the basolateral (B) side. Samples are then taken from the apical (A) side over time.

  • Quantification: Compound concentrations in all samples are determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions: Papp (A-to-B) and Papp (B-to-A).

  • Efflux Ratio (ER): The ER is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).

Table 2: Interpretation of Caco-2 Assay Results

Efflux Ratio (ER)InterpretationImplication for Benzoxazine Derivative
< 2No significant active effluxLikely not a P-gp substrate. Good potential for absorption.
> 2Significant active effluxLikely a P-gp substrate.[15] Potential for poor absorption and low CNS penetration.

Part 3: Metabolism - Predicting Stability and Interactions

Metabolism is the body's process of chemically modifying drugs to facilitate their excretion. The primary site of drug metabolism is the liver, and the principal enzymes involved belong to the Cytochrome P450 (CYP) superfamily.[16][17][18]

Theoretical Framework: Cytochrome P450 (CYP) Enzymes

CYP enzymes are responsible for Phase I metabolism, typically involving oxidative reactions that make molecules more water-soluble.[17] Six main isoforms—CYP1A2, 2C9, 2C19, 2D6, 3A4, and 3A5—are responsible for metabolizing about 90% of all drugs.[16] A benzoxazine derivative that is rapidly metabolized will have a short duration of action (low metabolic stability). Furthermore, if it strongly inhibits or induces a CYP isoform, it can cause dangerous drug-drug interactions (DDIs).[16][18]

cluster_1 Drug Metabolism Pathways Drug Lipophilic Drug (Benzoxazine) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Mediated by CYP450s Drug->PhaseI PhaseI_Metabolite More Polar Metabolite PhaseI->PhaseI_Metabolite PhaseII Phase II Metabolism (Conjugation) Glucuronidation, Sulfation PhaseI_Metabolite->PhaseII Excreted_Metabolite Inactive, Water-Soluble Metabolite for Excretion PhaseII->Excreted_Metabolite

Caption: Overview of Phase I and Phase II drug metabolism pathways.

In Vitro Validation: Liver Microsomal Stability Assay

To quantify a compound's susceptibility to Phase I metabolism, the liver microsomal stability assay is a robust and widely used method. Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells, and they contain a high concentration of CYP enzymes.[19]

Causality of Choice: This assay provides a direct, quantitative measure of a compound's intrinsic clearance (CLint)—its inherent rate of metabolism by liver enzymes. It is a highly reliable system for ranking compounds based on their metabolic stability. A compound with a short half-life in this assay is unlikely to achieve therapeutic concentrations in vivo.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Pooled human liver microsomes (HLM), NADPH (a required cofactor for CYP activity), and the test benzoxazine derivative.

  • Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with HLM in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is started by adding NADPH.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line gives the rate of elimination (k). The in vitro half-life (t½) is calculated as 0.693 / k.

Part 4: Toxicity - Early Prediction of Safety Liabilities

Identifying potential toxicity is arguably the most critical aspect of ADMET profiling. Early warnings of cardiotoxicity or mutagenicity can save a project from catastrophic failure.

A. Cardiotoxicity: hERG Channel Inhibition

Theoretical Framework: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization (the process of resetting the heart for the next beat).[20][21] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, a condition that can lead to a potentially fatal arrhythmia called Torsades de Pointes.[22][23] For this reason, hERG screening is a mandatory regulatory requirement.

In Vitro Gold Standard: Automated Patch-Clamp Assay Causality of Choice: The patch-clamp technique is the definitive functional assay for ion channel activity.[20] It directly measures the flow of potassium ions through the hERG channel in real-time and how this current is affected by a compound. Automated patch-clamp systems provide the high throughput necessary for screening in a drug discovery setting.[22][23] The output, an IC50 value (the concentration at which 50% of the channel activity is inhibited), is the most authoritative piece of data for assessing cardiac risk.

Conceptual Protocol: Automated hERG Patch-Clamp

  • Cell Line: A cell line (e.g., HEK-293) stably expressing the hERG channel is used.

  • Cell Capture: The automated system uses microfluidic chips to capture individual cells and form a high-resistance seal (a "gigaseal") between the cell membrane and the recording electrode.

  • Baseline Recording: A specific voltage protocol is applied to the cell to elicit a characteristic hERG current, which is recorded as a baseline.

  • Compound Application: The test benzoxazine derivative is perfused over the cell at increasing concentrations.

  • Effect Measurement: The hERG current is recorded after application of each concentration.

  • IC50 Calculation: The percentage of current inhibition at each concentration is used to generate a dose-response curve, from which the IC50 value is calculated. A lower IC50 value indicates a higher risk of cardiotoxicity.

B. Mutagenicity: The Ames Test

Theoretical Framework: Mutagenicity is the capacity of a chemical to induce genetic mutations.[24] Such mutations can potentially lead to cancer. The bacterial reverse mutation assay, or Ames test, has been the gold standard for mutagenicity screening for decades.[25][26][27]

Causality of Choice: The Ames test is a highly sensitive and specific biological assay that directly assesses a compound's ability to cause mutations in the DNA of living organisms.[25][28] It uses specially engineered strains of bacteria (Salmonella typhimurium or Escherichia coli) that have a pre-existing mutation rendering them unable to synthesize an essential amino acid (e.g., histidine). The assay measures a compound's ability to cause a "reversion" mutation that restores the gene's function, allowing the bacteria to grow.[26][28] A positive result is a strong indicator of genotoxic potential.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Several tester strains of Salmonella typhimurium with different types of mutations (e.g., frameshift, base-pair substitution) are used.

  • Metabolic Activation (S9): The test is run both with and without a rat liver extract known as S9 fraction. The S9 fraction contains CYP enzymes and is used to identify compounds that are not mutagenic themselves but are converted to mutagens by metabolism.

  • Exposure: The test compound, the bacterial culture, and either S9 mix or a control buffer are combined in a test tube.

  • Plating: Molten top agar is added to the tube, and the mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Colony Counting: Only bacteria that have undergone a reverse mutation can synthesize their own histidine and grow into visible colonies. The number of "revertant" colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control (vehicle only) plates.

  • Interpretation: A dose-dependent increase in the number of revertant colonies that is at least double the background rate is considered a positive (mutagenic) result.[25]

Table 3: Summary of Key Predictive Toxicity Assays

Toxicity EndpointKey AssayPrincipleInterpretation of "High Risk" Result
Cardiotoxicity Automated Patch-ClampMeasures direct functional inhibition of the hERG K+ channel.[29]Low IC50 value (e.g., < 10 µM)
Mutagenicity Ames TestMeasures a compound's ability to cause reverse mutations in bacteria.[25][28]Positive result (significant, dose-dependent increase in revertant colonies)

Integrated ADMET Strategy and Conclusion

The prediction of ADMET properties for novel benzoxazine derivatives should not be a linear or piecemeal process. The most effective strategy is an integrated, iterative workflow where rapid in silico predictions guide the synthesis and prioritization of compounds for tiered in vitro testing.

Caption: A tiered, iterative workflow for predicting the ADMET profile of benzoxazine derivatives.

By embracing this predictive paradigm, researchers can navigate the complexities of drug discovery with greater confidence. This approach transforms ADMET assessment from a late-stage obstacle into an early-stage design principle, ultimately accelerating the development of safe and effective medicines from the versatile benzoxazine scaffold.

References

  • Ames test - Wikipedia.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. (2007-08-01).
  • Cytochrome P450 Drug Metabolism - DynaMed. (2023-05-22).
  • The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024-02-28).
  • Lipinski's rule of five – Knowledge and References - Taylor & Francis.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentW
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI.
  • Ames test ( Technique to determine mutagenic potential) - YouTube. (2020-07-13).
  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon.
  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024-04-10).
  • Ames Test: the gold standard for mutagenicity screening - GenEvolutioN. (2025-08-15).
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed. (2021-11-26).
  • Lipinski's rule of five - Wikipedia.
  • Unraveling the Role of hERG Channels in Drug Safety - Cre
  • In silico ADMET prediction: recent advances, current challenges and future trends - PubMed.
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC.
  • ADMET Evaluation in Drug Discovery. 13.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • P-glycoprotein - Wikipedia.
  • P-glycoprotein-mediated drug efflux: Significance and symbolism. (2025-07-31).
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - Bentham Science Publisher.
  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC - NIH. (2019-12-12).
  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. (2014-08-04).
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
  • Benzoxazine: a privileged scaffold in medicinal chemistry - PubMed. (2022-07-05).
  • Herg Assay Services | Reaction Biology.
  • lipinski rule of five - TIU Lecture Notes. (2023-11-28).
  • Mastering Lipinski Rules for Effective Drug Development - bioaccess.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF - ResearchG
  • Computational methods for the prediction of drug toxicity - ResearchG
  • Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed.
  • hERG Screening - Cre
  • Computational prediction of human drug metabolism | Semantic Scholar.
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinform
  • Digital Twins in Precision Medicine and Drug Discovery - News-Medical.
  • hERG-toxicity prediction using traditional machine learning and advanced deep learning techniques - PMC.
  • Target-Based ADME/Tox Assays | Thermo Fisher Scientific - US.
  • ADMET In Vitro Profiling – Utility and Applications in Lead Discovery - ResearchG
  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC. (2021-04-24).
  • ADME Assays - Agilent.
  • In Vitro ADME Assays and Services - Charles River Labor
  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations - ResearchG
  • Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applic
  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Publishing.
  • Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives - PMC.
  • Preparation and properties of novel benzoxazine and polybenzoxazine with maleimide groups | Request PDF - ResearchG

Sources

Methodological & Application

Derivatization of 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid for assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic Acid for High-Sensitivity Bioassays

Executive Summary & Molecule Analysis

Target Molecule: 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid Molecular Weight: ~179.17 g/mol Core Scaffold: Benzoxazine (fused benzene and morpholine-like ring).

Chemical Challenges in Bioassays: This molecule presents a classic "amphoteric" challenge in analytical chemistry. It possesses two distinct reactive centers that complicate direct analysis:

  • Position 7 Carboxylic Acid (-COOH): High polarity leads to poor retention on Reverse Phase (RP) columns and severe peak tailing in Gas Chromatography (GC).

  • Position 4 Secondary Amine (-NH-): The cyclic secondary amine is prone to adsorption on silanol groups (causing peak broadening) and often exhibits poor ionization efficiency in Electrospray Ionization (ESI) due to charge delocalization.

Strategic Solution: We employ a "Divide and Conquer" derivatization strategy. We target the -COOH group to modulate lipophilicity/volatility and the -NH- group to introduce fluorophores or permanent charges for detection sensitivity.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the protocol that matches your instrumentation and sensitivity requirements.

DerivatizationDecision Start Start: Define Analytical Goal Platform Select Instrument Platform Start->Platform GCMS GC-MS Analysis Platform->GCMS Gas Phase LC LC-MS or HPLC-FLD Platform->LC Liquid Phase Volatile Goal: Volatility & Thermal Stability GCMS->Volatile Sens Sensitivity Requirement? LC->Sens BSTFA Protocol A: Dual Silylation (BSTFA + 1% TMCS) Volatile->BSTFA HighSens Ultra-Trace (pM range) OR Fluorescence Sens->HighSens High Sensitivity MedSens Standard Quantification (nM range) Sens->MedSens Standard Dansyl Protocol B: Amine Labeling (Dansyl Chloride) HighSens->Dansyl Target Amine (-NH) AMPP Protocol C: Carboxyl Charge-Tagging (AMPP Reagent) MedSens->AMPP Target Acid (-COOH)

Figure 1: Decision tree for selecting the optimal derivatization strategy based on instrumentation and sensitivity needs.

Protocol A: Dual Silylation for GC-MS

Objective: Convert both the polar -COOH and the secondary -NH into volatile Trimethylsilyl (TMS) derivatives. Mechanism: Nucleophilic attack of the heteroatoms on the silicon center of BSTFA, releasing trifluoroacetamide.

Reagents & Equipment
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for the sterically hindered secondary amine.

  • Solvent: Anhydrous Pyridine (critical for scavenging protons) or Acetonitrile (ACN).

  • Equipment: Crimp-top GC vials with PTFE/silicone septa, heating block.

Step-by-Step Methodology
  • Drying (Critical): Evaporate 50 µL of sample extract to complete dryness under a stream of nitrogen at 40°C. Moisture will quench the reagent immediately.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the residue. Vortex for 30 seconds to ensure the carboxylic acid is solubilized.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial immediately.

  • Reaction: Incubate at 70°C for 30 minutes .

    • Why heat? The carboxylic acid reacts at room temperature, but the secondary amine (position 4) is sterically hindered by the fused benzene ring and requires thermal energy to reach 100% conversion.

  • Analysis: Inject 1 µL directly into GC-MS (Splitless mode recommended).

Self-Validation (QC)
  • Success Indicator: Look for the Di-TMS peak (Molecular Weight: 179 + 72 + 72 - 2 = 321 amu).

  • Failure Mode: If you see a peak at [M+72] (Mono-TMS), the amine derivatization was incomplete. Increase reaction time or temperature.

Protocol B: Dansyl Chloride Labeling for HPLC-FLD / LC-MS

Objective: Target the position 4 secondary amine to introduce a fluorescent moiety and improve ionization efficiency. Mechanism: Sulfonamide formation via nucleophilic attack of the secondary amine on the sulfonyl chloride.

Reagents & Equipment
  • Reagent: Dansyl Chloride (DNS-Cl), 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 9.5. High pH is required to deprotonate the amine.

  • Quench: 5% Methylamine or Proline solution.

Step-by-Step Methodology
  • Preparation: Mix 100 µL of sample (aqueous or organic) with 100 µL of Sodium Carbonate buffer (pH 9.5).

  • Addition: Add 100 µL of Dansyl Chloride solution. Vortex vigorously for 1 minute.

  • Incubation: Heat at 55°C for 40 minutes in the dark (aluminum foil wrap).

    • Causality: The benzoxazine amine is less nucleophilic than an aliphatic amine due to the adjacent aromatic ring. Heat ensures quantitative yield.

  • Quenching: Add 50 µL of 5% Methylamine/Proline. Incubate for 5 mins.

    • Why? Removes excess DNS-Cl which interferes with chromatography and damages the column.

  • Clarification: Centrifuge at 12,000 x g for 5 mins if precipitate forms. Transfer supernatant to HPLC vial.

Data Output & Validation
ParameterValue
Target Group Secondary Amine (Pos 4)
Derivative Type Sulfonamide
Mass Shift +233.3 Da (Dansyl group)
Fluorescence Ex: 340 nm / Em: 525 nm
MS Ionization ESI Positive Mode (Highly Enhanced)

Protocol C: AMPP Derivatization for Ultrasensitive LC-MS

Objective: Target the position 7 carboxylic acid to attach a permanent positive charge, boosting MS sensitivity by 10-100x. Mechanism: Amide coupling using a quaternary ammonium tag.

Reagents
  • Tag: AMPP (N-(4-aminomethylphenyl)pyridinium chloride).

  • Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Solvent: DMF or Acetonitrile.

Step-by-Step Methodology
  • Mix: Combine 20 µL Sample + 20 µL EDC (50 mM) + 20 µL HOBt (50 mM).

  • Tagging: Add 20 µL AMPP reagent (50 mM in DMF).

  • Reaction: Incubate at 60°C for 45 minutes .

  • Dilution: Dilute 1:10 with water (to reduce organic solvent strength) before injecting onto Reverse Phase LC.

Reaction Workflow Diagram

ReactionScheme Molecule 3,4-Dihydro-2H-benzo[b]oxazine -7-carboxylic acid BSTFA BSTFA + TMCS (70°C, 30 min) Molecule->BSTFA Silylation DNS Dansyl Chloride (pH 9.5, 55°C) Molecule->DNS Amine Labeling TMS_Product Di-TMS Derivative (Ester + Silyl-Amine) BSTFA->TMS_Product DNS_Product Dansyl-Sulfonamide (Fluorescent/ESI+) DNS->DNS_Product

Figure 2: Chemical reaction pathways for the two primary derivatization protocols.

Troubleshooting & Scientific Rationale

  • Issue: Low Recovery in Protocol B (Dansyl).

    • Cause: The pH likely dropped below 9.0 during the reaction. The HCl byproduct of the reaction consumes alkalinity.

    • Fix: Increase buffer concentration to 0.5 M Na₂CO₃.

  • Issue: Peak Tailing in Protocol A (GC-MS).

    • Cause: Incomplete derivatization of the secondary amine.

    • Fix: Ensure the reagents are fresh (BSTFA hydrolyzes easily) and increase the TMCS catalyst concentration to 5% if necessary.

References

  • Sigma-Aldrich. (n.d.). BSTFA + TMCS Derivatization Protocol. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

  • Journal of the American Society for Mass Spectrometry. (2023). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. (Discusses AMPP usage). Retrieved from

  • National Institutes of Health (NIH). (2020). Targeted quantification of amino acids by dansylation. Retrieved from

  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

Sources

High-throughput screening of a benzoxazine library

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) of a 1,3-Benzoxazine Small Molecule Library

Executive Summary

The 1,3-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its inherent biological activity and structural versatility. Benzoxazine derivatives have demonstrated potent antimicrobial, anticancer, and ion channel-modulating properties [1, 2].[1] However, the high-throughput screening (HTS) of these libraries presents unique challenges, particularly regarding solubility and intrinsic autofluorescence, which can lead to high false-positive rates if not rigorously controlled.

This guide details a validated workflow for screening a 10,000-compound benzoxazine library. It moves beyond standard pipetting instructions to address the causality of assay failure, focusing on DMSO tolerance, Z-factor optimization, and specific counter-screening strategies required for heterocyclic libraries.

Library Architecture & Chemical Space

Benzoxazine libraries are typically synthesized via the Mannich condensation of a phenol, a primary amine, and formaldehyde [3]. This multicomponent reaction (MCR) allows for the rapid generation of high structural diversity.

Critical Consideration for HTS: Unlike standard commercial libraries, benzoxazine libraries often contain residual phenolic precursors or hydrolysis products. These can be redox-active or prone to aggregation (SCAMs - Small Colloidally Aggregating Molecules) [4].

  • Recommendation: All library stock plates must undergo a quality control (QC) check via LC-MS prior to the primary screen to ensure >90% purity, minimizing "off-target" redox cycling.

Experimental Workflow Visualization

The following diagram outlines the critical path from library formatting to hit validation. Note the specific feedback loop for "Assay Optimization," which must be cleared before the primary screen begins.

HTS_Workflow Library Benzoxazine Library (10mM in DMSO) QC QC: Solubility & Aggregation Check Library->QC Opt Assay Optimization (DMSO Tolerance / Z-Factor) QC->Opt Pass Opt->Opt Z' < 0.5 Screen Primary Screen (Single Point @ 10µM) Opt->Screen Z' > 0.5 Triage Hit Triage (>50% Inhibition) Screen->Triage Counter Counter Screen (Autofluorescence/Redox) Triage->Counter Dose Dose Response (IC50) Counter->Dose Clean Hit Valid Validated Lead Dose->Valid

Figure 1: The HTS critical path. Note that the optimization phase is a "gatekeeper" step; screening does not proceed until the Z-factor is consistently >0.5.

Pre-Screen Optimization: The Self-Validating System

Before consuming the library, the assay window must be validated. For benzoxazines, DMSO tolerance is the primary variable because these compounds are often highly lipophilic.

Protocol: DMSO Tolerance & Z-Factor Determination

Objective: Determine the maximum tolerable DMSO concentration that does not inhibit the target enzyme by >5%, while maintaining a Z-factor > 0.5.

  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100). Note: Triton X-100 prevents colloidal aggregation of benzoxazines.

  • Plate Setup: Use a 384-well low-volume black plate.

    • Columns 1-2: High Control (Enzyme + Substrate + DMSO).

    • Columns 23-24: Low Control (Substrate only + DMSO).

    • Columns 3-22: Enzyme + Substrate + Varying % DMSO (0.1% to 5%).

  • Calculation: Calculate the Z-factor using the standard formula [5]:

    
    
    
    • 
      : Standard deviation of positive/negative controls.[2]
      
    • 
      : Mean of positive/negative controls.
      

Acceptance Criteria:

  • Z' > 0.5: Excellent assay. Proceed to screen.[2][3][4][5][6][7]

  • Z' < 0.5: Optimization required (Adjust enzyme concentration or incubation time).

Primary Screening Protocol

Platform: Acoustic Liquid Handler (e.g., Labcyte Echo) is recommended to eliminate tip-based carryover and accurately dispense viscous DMSO solutions. Assay Format: Fluorometric Enzyme Inhibition (e.g., Kinase or Protease).

Step-by-Step Methodology
StepActionCritical Technical Insight
1. Source Prep Centrifuge library source plates (10 mM) at 1000 x g for 1 min.Removes condensation/droplets from seals that cause transfer errors.
2. Compound Transfer Acoustically transfer 20 nL of compound to assay plate.Target final conc: 10 µM. Acoustic transfer prevents "leaching" of plasticizers from tips.
3. Enzyme Addition Dispense 5 µL of Enzyme Solution. Incubate 15 min RT.Pre-incubation allows slow-binding benzoxazine inhibitors to interact with the active site.
4. Substrate Addition Dispense 5 µL of Fluorogenic Substrate.Initiates reaction.[7] Total well volume = 10.02 µL.
5. Kinetic Read Measure Fluorescence (Ex/Em specific to probe) every 5 min for 60 min.Kinetic reads are superior to endpoint for benzoxazines to identify false positives (e.g., quenchers).

Hit Triage and Artifact Identification

Benzoxazines exhibit intrinsic fluorescence in the blue/green spectrum (400-500 nm). If your assay uses a coumarin or fluorescein-based probe, false negatives (due to compound fluorescence masking inhibition) are a high risk [6].

Logic for Hit Validation

The following decision tree filters out PAINS (Pan-Assay Interference Compounds) and autofluorescent artifacts.

Hit_Logic Hit Hit Repro Reproducibility? (Retest n=2) Hit->Repro AutoFl Autofluorescence? Repro->AutoFl Yes Discard DISCARD (Artifact) Repro->Discard No Chem Chemical Integrity (LC-MS Check) AutoFl->Chem Clean Signal AutoFl->Discard High Background Valid VALIDATED HIT Chem->Valid Intact Mass Chem->Discard Hydrolyzed

Figure 2: Triage Logic. The "Autofluorescence" node is the most critical filter for benzoxazine libraries.

Counter-Screen Protocol (Autofluorescence)
  • Setup: Replicate the primary screen plate exactly.

  • Modification: Add Buffer instead of Enzyme .

  • Read: Measure fluorescence at the assay wavelength.

  • Analysis: Any compound showing signal > 20% of the Positive Control in the absence of enzyme is flagged as an autofluorescent artifact.

Data Analysis & SAR

Once validated, hits are clustered by structural similarity. For benzoxazines, analyze the substituent effects at the N-3 and C-6 positions, as these are the primary vectors for diversity in Mannich synthesis.

Quantitative Output Table (Example):

Compound ID% Inhibition (10µM)Autofluorescence (RFU)IC50 (µM)Status
BZOX-00198%150 (Low)0.45Lead
BZOX-04595%4500 (High)N/AArtifact (Fluorescent)
BZOX-10212%100>10Inactive

References

  • Tantasri, S., et al. (2020). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Pharmacognosy and Phytochemistry. Link

  • Saitoh, T., et al. (2008). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Bioorganic & Medicinal Chemistry. Link

  • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society.
  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. Link

  • Zhang, J. H., et al. (1999).[2] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Sittampalam, G. S., et al. (Eds.).[1][3] (2004).[4] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Benzoxazine Synthesis from Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Instability in Aminophenol-Derived Benzoxazines

Ticket ID: BZ-AP-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Diagnostic Interface: What is your crude product telling you?

Before proceeding with purification, compare your observation with this diagnostic logic tree. Aminophenol precursors introduce a specific set of failure modes due to the presence of both nucleophilic (


) and acidic (

) functionalities on the same backbone.

Benzoxazine_Troubleshooting Start Observation: Crude Product State Gel Insoluble Gel / Rubber-like Solid Start->Gel Solvent removed >60°C Viscous High Viscosity Liquid (Dark Red/Brown) Start->Viscous Broad NMR peaks Solid Crystalline / Powder Precipitate Start->Solid Sharp NMR peaks Premature DIAGNOSIS: Premature Polymerization (Autocatalysis by pendant -OH) Gel->Premature Irreversible Oligomers DIAGNOSIS: Oligomerization (Mannich Bridge Network) Viscous->Oligomers Excess Formaldehyde Oxidation DIAGNOSIS: Quinone Oxidation (Aminophenol degradation) Viscous->Oxidation Air exposure Success DIAGNOSIS: Successful Monomer (Proceed to Neutral Workup) Solid->Success Action1 ACTION: Discard. Use Inhibitor next time. Premature->Action1 Action2 ACTION: Check Stoichiometry. Reduce reaction temp. Oligomers->Action2

Figure 1: Diagnostic logic flow for evaluating crude benzoxazine products derived from aminophenol.

Technical Deep Dive: The "Trojan Horse" Mechanism

When synthesizing benzoxazine using p-aminophenol (typically as the amine source reacting with formaldehyde and a phenol), you are creating a monomer that contains its own polymerization catalyst. This is the root cause of 80% of synthesis failures.

The Autocatalytic Instability

Standard benzoxazines (e.g., based on aniline) are stable up to ~180-200°C. However, aminophenol-derived benzoxazines contain a free phenolic hydroxyl group on the N-substituent.

  • Mechanism: The pendant

    
     group acts as an acidic proton donor. It protonates the oxygen in the oxazine ring, destabilizing the 
    
    
    
    bridge.
  • Result: The ring opens at significantly lower temperatures (

    
     or even lower in solution), leading to premature polymerization  in the reaction pot or during rotary evaporation.
    
Side Reaction Profile
Side ReactionVisual/NMR IndicatorRoot CausePrevention Strategy
Ring-Opening Polymerization (ROP) Insoluble gel; loss of characteristic oxazine doublets (approx 4.6 & 5.3 ppm).Process temp > ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

due to catalytic

.
Keep reaction

. Remove solvent under high vacuum at

.
Oligomerization (Mannich Bridges) Broad NMR signals; gummy texture.Stoichiometric imbalance (excess formaldehyde) or slow ring closure.Ensure precise 1:2:1 (Amine:CH2O:Phenol) ratio. Add reagents slowly.
Triazine Network Formation Insoluble white precipitate; NMR signal ~4.8 ppm (s).Excess amine + formaldehyde; amine reacting with itself before phenol.Pre-mix phenol and amine before adding formaldehyde, or use paraformaldehyde.
Phenoxazine Formation Dark impurities; specific to o-aminophenol.High temperature condensation (Bernthsen reaction pathway).Avoid o-aminophenol if possible; maintain strict temp control (<90°C).
Hydrolysis Appearance of phenolic

signals; loss of ring closure.
Acidic environment or water in solvent.Use anhydrous solvents (Dioxane/Toluene). Avoid acidic silica columns.

Optimized Protocol: The "Low-Thermal-Budget" Method

Standard protocols for aniline-based benzoxazines will fail here. You must minimize the "thermal budget"—the total heat exposure over time—to prevent the pendant


 from triggering polymerization.
Materials
  • Precursor: 4-Aminophenol (Purified, dark crystals indicate oxidation—do not use).

  • Reactants: Paraformaldehyde (95%), Phenol (or derivative).

  • Solvent: 1,4-Dioxane (Preferred for solubility) or Toluene/Ethanol (2:1).

  • Workup: Basic Alumina (Activity I), Chloroform, Cold Diethyl Ether.

Step-by-Step Methodology
  • Stoichiometric Setup (Critical): Calculate exactly 1.0 eq 4-Aminophenol : 2.0 eq Paraformaldehyde : 1.0 eq Phenol.

    • Note: Excess formaldehyde promotes triazine; excess aminophenol promotes oxidation.

  • Solvation & Addition:

    • Dissolve phenol and paraformaldehyde in 1,4-dioxane at 50°C.

    • Add 4-aminophenol portion-wise over 30 minutes.

    • Why? Dumping all amine at once creates a local exotherm that can trigger the "gel effect."

  • Reaction Phase:

    • Reflux at 85-90°C for 4–6 hours.

    • Checkpoint: Monitor TLC. Do not exceed 6 hours. Extended heating favors oligomerization.

  • Purification (The Danger Zone):

    • Cool immediately to room temperature.

    • Solvent Removal: Use a rotary evaporator, but set the bath to max 40°C . Use a high-vacuum pump to compensate for the low temperature. Do not heat to dry.

    • Wash: Dissolve the residue in minimal Chloroform (

      
      ).
      
    • Acid Neutralization: Pass the solution through a short plug of Basic Alumina .

    • Why? This removes unreacted phenolic species and neutralizes any acid generated, preventing hydrolysis. DO NOT USE SILICA GEL —it is acidic enough to open the active benzoxazine ring.

  • Precipitation:

    • Drop the

      
       solution into ice-cold Diethyl Ether or Hexane.
      
    • Filter the precipitate immediately and dry in a vacuum oven at room temperature .

Frequently Asked Questions (FAQ)

Q: My product turned dark red/purple during synthesis. Is it ruined? A: Likely, yes. Aminophenols are prone to oxidation, forming quinones (red/dark colored). This usually happens if the reaction is run open to air or if the starting material was old. Always use fresh, off-white aminophenol and purge the reaction vessel with Nitrogen (


).

Q: Can I purify my aminophenol-benzoxazine using a silica column? A: No. Silica gel is slightly acidic. For standard benzoxazines, this is tolerable. For hydroxyl-functionalized benzoxazines (which are already activated), the acidity of silica will catalyze ring opening on the column. Your product will decompose into a polymer inside the column. Use Basic Alumina or recrystallization.

Q: The NMR shows a clean product, but it cures at 150°C instead of 200°C. Why? A: This is a feature, not a bug. The pendant hydroxyl group (


) on the aminophenol backbone acts as an internal initiator. It lowers the polymerization onset temperature (

). If you need higher stability, you must protect the

group (e.g., acetylation) before benzoxazine synthesis.

Q: I used o-aminophenol and got a different product. What happened? A: Ortho-aminophenol is sterically crowded and can form phenoxazine rings (a tricyclic fused system) at high temperatures, rather than the desired benzoxazine structure. It can also form N,O-acetals.[1] Para-aminophenol is much more reliable for forming discrete benzoxazine monomers.

References

  • Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (The authoritative text on the catalytic effect of phenolic groups on ring opening).

  • Liu, J., & Ishida, H. (2014). "An Ultrahigh Performance Cross-Linked Polybenzoxazole via Thermal Conversion from Poly(benzoxazine amic acid)." Macromolecules, 47(24), 8674–8681. (Details on side reactions and thermal conversion).

  • Agag, T., & Takeichi, T. (2001). "Synthesis and Characterization of Novel Benzoxazine Monomers Containing p-Phenyl Propargyl Ether and Their Polymers." Macromolecules, 34(21), 7257–7263.

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for the Synthesis of Benzoxazine Resins Using 2-(Aminomethyl)phenol.

Sources

Technical Support Center: Strategies to Increase the Oral Bioavailability of Benzoxazine Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for enhancing the oral bioavailability of benzoxazine-class therapeutics. Benzoxazine and its derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile backbone for designing compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] However, a common hurdle in the development of these promising molecules is their poor oral bioavailability, often stemming from low aqueous solubility.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves from foundational questions to in-depth troubleshooting guides and detailed experimental protocols to help you diagnose and overcome bioavailability challenges in your research.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the most common initial questions researchers face when encountering poor oral bioavailability with benzoxazine compounds.

Q1: My benzoxazine drug candidate is showing very low and erratic exposure in animal studies. What are the likely causes?

Low oral bioavailability is a multifaceted problem, but for heterocyclic compounds like benzoxazines, the primary culprits are typically:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. Many benzoxazine structures are highly lipophilic and crystalline, leading to very low solubility, which is often the rate-limiting step for absorption.[5][6]

  • Low Permeability: The drug must pass through the intestinal epithelial cell layer to reach systemic circulation. While many benzoxazines are lipophilic enough to favor passive diffusion, some may be substrates for efflux transporters.

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux pump in the intestinal wall that actively transports certain drug molecules back into the GI lumen, effectively reducing absorption.[7][8][9] If your compound is a P-gp substrate, its net absorption can be significantly limited.

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver before reaching systemic circulation. Here, it can be extensively metabolized by enzymes (like the Cytochrome P450 family), reducing the amount of active drug that reaches the bloodstream.[5]

Q2: What is the Biopharmaceutical Classification System (BCS), and how can it help me strategize?

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. This classification is a crucial first step in identifying the primary barrier to oral absorption.

BCS ClassSolubilityPermeabilityPrimary Absorption BarrierCommon Strategies
Class I HighHighNoneConventional formulations are usually sufficient.
Class II Low High Dissolution RateSolubility enhancement: Solid dispersions, nanoformulations, micronization.[10][11][12]
Class III HighLowPermeabilityPermeation enhancers, prodrugs.[11][13]
Class IV Low Low BothCombination of solubility and permeability enhancement strategies.[14]

Most novel benzoxazine drug candidates fall into BCS Class II or BCS Class IV . Determining which class your compound belongs to is critical for selecting the most effective and resource-efficient enhancement strategy.

Q3: What are the main formulation-based approaches to improve the bioavailability of a BCS Class II/IV benzoxazine?

Formulation strategies aim to improve the drug's dissolution rate and/or apparent solubility in the GI tract without chemically altering the molecule. Key approaches include:

  • Solid Dispersions: The drug is dispersed in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[14][15] This prevents the drug from having to overcome its own crystal lattice energy to dissolve, dramatically increasing the dissolution rate.[16]

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[13] Upon gentle agitation in GI fluids, these systems spontaneously form fine oil-in-water emulsions (or microemulsions), presenting the drug in a solubilized state ready for absorption.[13]

  • Nanoformulations (Nanosuspensions & Nanoemulsions): Drug particle size is reduced to the nanometer range. This vastly increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity according to the Noyes-Whitney equation.[5][6] Nanoemulsions further offer the benefit of presenting the drug in a pre-dissolved state.[17][18][19]

Q4: When should I consider chemical modification, such as a prodrug approach?

A prodrug strategy is a powerful tool when formulation approaches are insufficient, particularly for compounds with permeability issues (BCS Class IV) or extensive first-pass metabolism. A prodrug is a chemically modified, inactive version of the parent drug that converts to the active form in vivo.[20][21]

This approach is useful for:

  • Improving Permeability: A polar functional group on the benzoxazine can be masked with a lipophilic promoiety (e.g., forming an ester).[21] This increases the drug's overall lipophilicity, facilitating its passage across the intestinal membrane. The promoiety is later cleaved by enzymes (like esterases) in the blood or tissues to release the active drug.[22][23][24]

  • Increasing Aqueous Solubility: Conversely, a highly insoluble drug can be attached to a polar promoiety (e.g., a phosphate group) to improve its solubility in the GI tract.[20]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides a deeper, problem-and-solution-oriented guide for common experimental challenges.

Workflow for Diagnosing and Addressing Low Bioavailability

The following diagram outlines a logical workflow for systematically tackling poor oral bioavailability of a benzoxazine drug candidate.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Testing Start Low Oral Bioavailability Observed in vivo BCS Determine BCS Class (Solubility & Permeability) Start->BCS Initial Investigation Decision Primary Barrier? BCS->Decision Sol_Strat Solubility Enhancement (Solid Dispersion, Nanoformulation) Decision->Sol_Strat Low Solubility (Class II) Perm_Strat Permeability Enhancement (Prodrug, Permeation Enhancers) Decision->Perm_Strat Low Permeability (Class III) Both_Strat Combination Strategy Decision->Both_Strat Both Low (Class IV) Formulate Develop Formulation Sol_Strat->Formulate Perm_Strat->Formulate Both_Strat->Formulate InVitro In Vitro Dissolution & Permeability Testing Formulate->InVitro Screening InVivo In Vivo PK Study InVitro->InVivo Lead Formulation InVivo->Decision Failed, Re-evaluate Success Bioavailability Goal Met InVivo->Success Achieved

Caption: A systematic workflow for addressing low oral bioavailability.

Focus Area 1: Solubility-Limited Absorption (BCS Class II/IV)

Q: I've chosen to create a solid dispersion, but I'm unsure which polymer to use. What's the rationale for selection?

A: The choice of polymer is critical for both performance and stability. The goal is to find a polymer in which the drug is miscible and that will maintain the drug in an amorphous state upon dissolution.

Mechanism of Solid Dispersions: By dispersing the drug at a molecular level within a polymer carrier, solid dispersions enhance dissolution via several mechanisms:

  • Amorphization: The high energy amorphous state has a higher apparent solubility than the stable crystalline state.

  • Particle Size Reduction: The drug is reduced to a molecular dispersion.

  • Improved Wettability: The hydrophilic polymer carrier improves the wetting of the hydrophobic drug.

  • Inhibition of Precipitation: Some polymers can act as "parachute" formers, maintaining a supersaturated drug concentration in solution for an extended period.[14][15]

G cluster_0 Crystalline Drug cluster_1 Solid Dispersion cluster_2 Dissolution A Crystalline Drug Particle High Crystal Lattice Energy Poor Wetting C {Slow Dissolution | Low Concentration} A:f1->C Rate-Limiting B Drug Molecules (Amorphous) Dispersed in Polymer Matrix Improved Wetting D {Rapid Dissolution | Supersaturation} B:f0->D Enhanced

Caption: Mechanism of solubility enhancement by solid dispersions.

Polymer Selection Guide:

PolymerCommon AcronymKey Properties & Rationale for Use
PolyvinylpyrrolidonePVPExcellent solubilizer, forms strong hydrogen bonds with many drugs, preventing crystallization. Good for high drug loading.
Hydroxypropyl MethylcelluloseHPMCCan inhibit drug precipitation from supersaturated solutions ("parachute effect"). Good for sustaining supersaturation.
Hydroxypropyl Methylcellulose Acetate SuccinateHPMCASpH-dependent solubility. Remains intact in the stomach's acidic environment but dissolves in the higher pH of the small intestine. Ideal for protecting acid-labile drugs or for targeted release.
Polyethylene GlycolPEGLow melting point, often used in melt-based methods. Highly water-soluble, leading to rapid dissolution. Can sometimes have issues with recrystallization.
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)Amphiphilic nature provides excellent solubilization for poorly soluble compounds. Acts as a surfactant.

Troubleshooting Tip: If your solid dispersion shows drug recrystallization upon storage, it indicates immiscibility or instability. Consider increasing the polymer-to-drug ratio or switching to a polymer that has stronger specific interactions (e.g., hydrogen bonding) with your benzoxazine compound.

Q: I want to try a nanoemulsion, but my formulation is unstable and shows phase separation. What are the critical parameters?

A: Nanoemulsion stability is a delicate balance between the oil phase, the aqueous phase, and the surfactant/co-surfactant system. The goal is to create kinetically stable droplets in the 20-200 nm range.[17][25]

Mechanism of Nanoemulsions: Nanoemulsions improve oral bioavailability by:

  • Presenting the Drug in a Solubilized State: The drug is already dissolved in the oil phase, bypassing the dissolution step entirely.[19][26]

  • High Surface Area: The small droplet size provides a large surface area for drug release and absorption.[18]

  • Lymphatic Pathway Absorption: Some lipid-based formulations can be absorbed via the intestinal lymphatic system, bypassing the liver and avoiding first-pass metabolism.

G compound Benzoxazine Drug (Lipophilic) oil Oil Phase compound->oil Dissolved In NE Nanoemulsion Droplet (Drug Dissolved in Core) oil->NE surfactant Surfactant/ Co-surfactant surfactant->NE Stabilizes Interface water Aqueous Phase (GI Fluid) NE->water Dispersed In

Caption: Structure of a drug-loaded nanoemulsion droplet.

Troubleshooting Guide for Nanoemulsion Formulation:

IssueProbable CauseRecommended Action
Phase Separation / Creaming Insufficient surfactant concentration or incorrect Hydrophilic-Lipophilic Balance (HLB) value.Increase the surfactant-to-oil ratio. Screen surfactants with different HLB values (typically 8-16 for O/W emulsions) to find the optimal match for your chosen oil.
Large, Polydisperse Droplets Insufficient energy input during homogenization. Formulation is not optimized.Increase homogenization pressure or duration. Optimize the oil/surfactant/co-surfactant ratios through a pseudo-ternary phase diagram analysis.
Drug Precipitation Drug solubility in the oil phase is exceeded.Screen different oils (e.g., medium-chain triglycerides, long-chain triglycerides) to find one with higher solubilizing capacity for your specific benzoxazine. Reduce the drug loading.
Focus Area 2: Permeability-Limited Absorption (BCS Class IV / P-gp Substrates)

Q: My formulation provides good solubility, but in vitro tests suggest poor permeability. How do I confirm if my compound is a P-glycoprotein (P-gp) substrate?

A: The gold-standard in vitro method for assessing permeability and P-gp efflux is the Caco-2 cell permeability assay .[27] Caco-2 is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized epithelial cells that mimic the intestinal barrier and express efflux transporters like P-gp.

The assay measures the rate of drug transport in two directions:

  • Apical (A) to Basolateral (B): Mimics absorption from the gut into the blood.

  • Basolateral (B) to Apical (A): Measures transport from the blood side back into the gut.

An Efflux Ratio (ER) is calculated: ER = Papp (B→A) / Papp (A→B).

  • An ER > 2 is a strong indication that the compound is a substrate for active efflux, likely by P-gp.[8]

You can confirm P-gp involvement by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the ER decreases significantly in the presence of the inhibitor, it confirms your compound is a P-gp substrate.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Benzoxazine Solid Dispersion (Solvent Evaporation Method)
  • Solubilization: Dissolve the benzoxazine drug and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone, or a dichloromethane/methanol mixture) at a predetermined drug-to-polymer ratio (start with 1:1, 1:3, and 1:5 w/w). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Milling & Sieving: Scrape the solid material from the flask. Gently mill the material using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Characterization (Validation):

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a drug melting peak, indicating it is in an amorphous state.

    • Powder X-Ray Diffraction (PXRD): To confirm the absence of crystallinity (no sharp Bragg peaks).

    • In Vitro Dissolution: Perform dissolution testing (e.g., USP Apparatus II) in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare the dissolution profile to the pure crystalline drug.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Test: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm². Also, check the permeability of a low-permeability marker like Lucifer yellow (<1.0 x 10⁻⁶ cm/s).

  • Transport Experiment (A→B):

    • Remove the culture medium from both apical (A) and basolateral (B) chambers.

    • Add the test solution containing the benzoxazine drug (at a known concentration, e.g., 10 µM) in transport buffer to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B) chamber and replace the volume with fresh buffer.

  • Transport Experiment (B→A):

    • Perform the same procedure but add the drug solution to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Sample Analysis: Quantify the drug concentration in all collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the Efflux Ratio.

Protocol 3: A Guide to In Vivo Pharmacokinetic (PK) Studies

In vivo studies are the definitive test for oral bioavailability.[28][29] A typical study in a rodent model (e.g., Sprague-Dawley rats) is essential.[30][31][32]

  • Study Design:

    • Group 1 (Intravenous, IV): Administer the drug as a bolus IV injection (e.g., via the tail vein) at a low dose (e.g., 1-2 mg/kg). This group serves as the 100% bioavailable reference. The drug must be fully solubilized for IV administration (e.g., in a solution containing DMSO, PEG400, and saline).

    • Group 2 (Oral, PO): Administer the drug formulation (e.g., the solid dispersion suspended in 0.5% methylcellulose) via oral gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each animal.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including the Area Under the Curve (AUC).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

An F% > 30% is often considered a good starting point for further development.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Google Books.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2025). Preprints.org.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.org.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.).
  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis Online.
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). Indo American Journal of Pharmaceutical Research.
  • Prodrug strategies for enhancing the percutaneous absorption of drugs. (2014).
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.).
  • Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. (2004).
  • Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2010). Walsh Medical Media.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applic
  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). SlideShare.
  • Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. (2025).
  • Nanoemulsion as Oral Drug Delivery - A Review. (n.d.). PubMed.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). MDPI.
  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber.
  • Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability. (2025). Bentham Science Publishers.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020).
  • Bioavailability improvement of BCS Class II & III drugs by some formulation str
  • In vivo PK / Pharmacokinetic Studies. (n.d.).
  • P-glycoprotein-mediated drug efflux: Significance and symbolism. (2025). Wisdomlib.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • (PDF) Nanoemulsion as Oral Drug Delivery – A Review. (n.d.).
  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. (n.d.). SciSpace.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
  • Benzoxazine: a privileged scaffold in medicinal chemistry. (2022). PubMed.
  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. (n.d.).
  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.).

Sources

Challenges in scaling up the synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) System Version: 2.4 (Industrial Optimization)

Executive Summary

The scale-up of 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid presents a unique triad of challenges: exothermic control during the nitro-reduction, regiochemical fidelity during alkylation, and hydrodynamic management (filtration/drying) of the final zwitterionic solid.

This guide moves beyond bench-scale literature to address the physical chemistry of processing this scaffold at kilogram scales. We focus on the "Ester Route" (Methyl 3-hydroxy-4-nitrobenzoate precursor) as it offers superior solubility and purification control compared to the direct acid route.

Module 1: The Synthetic Workflow & Logic

The most robust industrial route involves a three-stage process. We avoid the "one-pot" aminophenol alkylation used in academic papers due to its propensity for uncontrolled polymerization at high concentrations.

Process Logic:

  • O-Alkylation: Locking the phenolic oxygen with a di-halo linker.

  • Reductive Cyclization: The "Safety Critical" step. Converting the nitro group to an amine, which spontaneously cyclizes.

  • Hydrolysis & Isolation: Carefully navigating the isoelectric point.

Benzoxazine_Workflow Start Start: Methyl 3-hydroxy-4-nitrobenzoate Step1 Step 1: O-Alkylation (1,2-dibromoethane + K2CO3) Start->Step1 DMF, 60°C Step2 Step 2: Reductive Cyclization (H2, Pd/C or Fe/AcOH) Step1->Step2 Isolated Intermediate Imp1 Impurity A: O,O-Bis-alkylated Dimer Step1->Imp1 Excess Base/High Conc Step3 Step 3: Hydrolysis (NaOH -> pH Adjustment) Step2->Step3 Spontaneous Closure Imp2 Impurity B: Uncyclized Amine Step2->Imp2 Incomplete Reduction Final Target: 3,4-Dihydro-2H-benzo[b] oxazine-7-carboxylic acid Step3->Final pI Precipitation

Figure 1: Critical Process Flow and Impurity Divergence Points. Note the high risk of dimerization in Step 1 if concentration is uncontrolled.

Module 2: Troubleshooting Guides (Ticket System)
Ticket #001: The "Unstoppable" Exotherm

Context: During Step 2 (Reductive Cyclization), the user reports a sudden temperature spike and pressure buildup in the hydrogenation reactor. Phase: Nitro-Reduction / Ring Closure.[1]

ParameterSpecificationWarning Sign
Reaction Type Heterogeneous Hydrogenation

uptake rate > Cooling capacity
Catalyst 5% or 10% Pd/C (50% wet)Dry catalyst sparks (fire hazard)
Solvent Methanol or EthanolBoiling solvent (Pressurization)

Root Cause Analysis: The reduction of a nitro group (


) releases approx. 500 kJ/mol . The subsequent cyclization (amine displacing the alkyl bromide) is also exothermic. On a gram scale, air cooling suffices. On a kilo scale, this heat accumulates faster than it dissipates, leading to a thermal runaway.

Corrective Protocol:

  • Dosing Control: Do not load all hydrogen at once if using a dead-end autoclave without advanced cooling. Use semi-batch mode : feed the nitro-intermediate solution into a suspension of catalyst under hydrogen pressure. This limits the "fuel" available for the exotherm.

  • Catalyst Poisoning: If the reaction stalls (causing accumulation of intermediate) and then suddenly restarts (runaway), check for halide poisoning. The cyclization releases HBr.

    • Fix: Add a scavenger like Sodium Acetate (1.1 eq) to buffer the HBr formed. Free HBr can poison Pd catalysts and degrade the product.

Ticket #002: The "Sticky" Filter Cake

Context: Users cannot filter the final product after hydrolysis. The solid is a slime/gel that clogs the filter cloth immediately. Phase: Step 3 (Isolation).

Root Cause Analysis: The target molecule is an amino acid (zwitterion).

  • pH < 2: Cationic (Ammonium form) – Soluble.

  • pH > 10: Anionic (Carboxylate form) – Soluble.

  • pH 4–6: Zwitterionic (Neutral net charge) – Precipitates.

If you adjust pH too fast, you trap impurities and water inside the crystal lattice, forming an amorphous "gel" rather than a crystalline solid.

Corrective Protocol:

  • The "Slow Swing" Technique:

    • Start at pH 12 (clear solution).

    • Heat to 50°C (breaks hydrogels).

    • Add HCl slowly over 2 hours.

    • Stop at pH 7.5 and seed with pure crystals. Hold for 30 mins.

    • Continue to pH 4.5.

  • Solvent Modification: Add 10% Isopropanol (IPA) to the aqueous mixture before acidification. This reduces the dielectric constant and promotes larger, harder crystals.

Ticket #003: The "Double-Spot" Impurity

Context: HPLC shows a persistent impurity at RRT 1.8 (relative to intermediate) during the alkylation step. Phase: Step 1 (O-Alkylation).

Root Cause Analysis: This is the O,O-Bis-alkylated Dimer . The 1,2-dibromoethane has two leaving groups. If one molecule of dibromoethane reacts with two molecules of the phenol, you get a "dumbbell" dimer. This happens if the phenol concentration is too high relative to the alkylating agent.

Corrective Protocol:

  • Stoichiometry: Increase 1,2-dibromoethane to 3.0 - 4.0 equivalents . The excess ensures the phenol is statistically more likely to hit a fresh dibromoethane than an already-reacted one.

  • Order of Addition: Add the phenol solution slowly into the dibromoethane/base mixture, not the other way around.

Module 3: FAQ – Field Operations

Q1: Can I use iron/acetic acid (Bechamp reduction) instead of catalytic hydrogenation? A: Yes, but proceed with caution. While cheaper, Fe reduction generates massive amounts of iron oxide sludge. On a scale-up, filtering this sludge often traps 10-15% of your product (yield loss). Furthermore, the acidic conditions can prematurely hydrolyze the ester if not controlled. Recommendation: Use catalytic hydrogenation (


) or Transfer Hydrogenation (Formate/Pd) for cleaner profiles [1].

Q2: Why is Potassium Carbonate (


) preferred over Sodium Hydride (NaH) for the alkylation? 
A:  NaH is too aggressive. It can cause deprotonation at the benzylic position of the product or promote polymerization. 

in DMF or Acetone acts as a mild base that buffers the reaction. Additionally, the potassium cation (

) has a templating effect with the oxygen atoms, slightly improving the rate of O-alkylation over N-alkylation (though N-alkylation is blocked here by the nitro group, steric clustering is still a factor) [2].

Q3: My final product is grey/purple. How do I remove the color? A: This is likely trace oxidation of the aniline intermediate or residual palladium.

  • Solution: Perform the final crystallization in the presence of 1 wt% sodium metabisulfite (antioxidant) or treat the alkaline solution (before precipitation) with activated carbon (Charcoal) at 50°C for 30 minutes.

Module 4: Safety & Compliance Data

Critical Hazard: The Nitro-Reduction

  • 
    :  -550 kJ/mol (Est.)
    
  • Adiabatic Temp Rise: >100°C (if undiluted).

  • Control Measure: Reaction must be run in a pressure-rated vessel with a rupture disc. Oxygen levels must be <2% before introducing Hydrogen.

Solvent Selection Matrix for Scale-Up

SolventSuitabilityIssues
DMF High (Alkylation)High boiling point (hard to remove). Difficult waste disposal.
Acetonitrile MediumExpensive. Good for crystallization but poor solubility for reactants.
MEK (Methyl Ethyl Ketone) High (Recommended) Good balance of solubility and volatility. Replaces Acetone (too volatile) and DMF (too heavy).
Water High (Hydrolysis)Essential for final step.
References
  • Rodríguez, L. G., et al. (2022).[1] "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines." The Journal of Organic Chemistry, 87(22), 15693-15702.[1]

  • Zhang, X., et al. (2020). "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." Tetrahedron Letters / NIH Manuscript.

  • PubChem Database. "Methyl 3-hydroxy-4-nitrobenzoate - Compound Summary."

  • RSC Publishing. "3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids."[2] Journal of the Chemical Society C.

Sources

Technical Support Center: Advanced NMR Analysis of Substituted Benzoxazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzoxazine Analysis Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below is a targeted technical guide designed to assist you in interpreting the often-deceptive NMR spectra of 1,3-benzoxazines. This guide moves beyond basic textbook definitions to address the specific structural and dynamic challenges encountered in high-performance resin development.

Module 1: Structural Verification (The Monomer)

User Query: "I have synthesized a novel N-substituted 1,3-benzoxazine. How do I definitively confirm the oxazine ring structure and distinguish H2 from H4 protons?"

Technical Response: The 1,3-benzoxazine ring is defined by two methylene bridges: the O-CH₂-N (position 2) and the Ar-CH₂-N (position 4). Correctly assigning these is the "Go/No-Go" checkpoint for your synthesis.

The Causality of Shifts:

  • H2 (O-CH₂-N): This methylene group is flanked by two electronegative heteroatoms (Oxygen and Nitrogen). Consequently, it is significantly deshielded and appears downfield.

  • H4 (Ar-CH₂-N): This group is flanked by the aromatic ring and Nitrogen. It is less deshielded than H2 and appears upfield relative to it.[1]

Standard Chemical Shift Table (CDCl₃)
Proton AssignmentChemical EnvironmentApprox.[1][2][3][4][5][6] Shift (

ppm)
Multiplicity (Typical)
H2 O-CH₂ -N5.20 – 5.65 Singlet (s)
H4 Ar-CH₂ -N4.50 – 4.90 Singlet (s)
Aromatic Benzene Ring6.70 – 7.30Multiplets
N-Substituent Varies (Alkyl/Aryl)VariesVaries

*Note: If your N-substituent contains a chiral center (e.g.,


-methylbenzylamine derivatives), these singlets will split into AB quartets due to the diastereotopic nature of the methylene protons.
Workflow: Structural Assignment Logic

BenzoxazineAssignment Start Start: 1H NMR Spectrum CheckH2 Locate Downfield Singlet (5.2 - 5.6 ppm) Start->CheckH2 CheckH4 Locate Upfield Singlet (4.5 - 4.9 ppm) CheckH2->CheckH4 Integration Check Integration Ratio (H2 : H4) CheckH4->Integration Decision Is Ratio 1:1? Integration->Decision Success Benzoxazine Ring Confirmed Decision->Success Yes Failure Check for Hydrolysis or Oligomerization Decision->Failure No

Figure 1: Logical workflow for confirming the integrity of the benzoxazine ring structure.

Module 2: Polymerization Monitoring (ROP)

User Query: "I am curing my resin. How do I distinguish the monomer from the polymer, and how do I calculate conversion?"

Technical Response: Polybenzoxazines form via Ring-Opening Polymerization (ROP).[1][7][8] This is a cationic mechanism where the oxazine ring opens to form a phenolic Mannich base bridge.[1]

The "Disappearance" Phenomenon: The most reliable metric for polymerization is the disappearance of the characteristic oxazine ring protons identified in Module 1.

  • Monomer: Sharp singlets at ~5.3 ppm (H2) and ~4.6 ppm (H4).[1]

  • Polymer: These peaks vanish.[1] They are replaced by broad, overlapping resonances in the 3.5–4.2 ppm region (Mannich bridge protons) and new broad phenolic signals.[1]

Experimental Protocol: Kinetic Study

  • Baseline: Acquire a quantitative 1H NMR of the pure monomer (d1 = 10s to ensure full relaxation).

  • Aliquot Sampling: Heat your reaction mixture. At set intervals (

    
    ), remove ~20 mg.
    
  • Quench: Immediately dissolve the aliquot in cold CDCl₃ (or DMSO-d6 if insoluble) to stop the reaction.

  • Quantification: Normalize the integral of an internal standard (or a non-reactive aromatic proton) to 1.0.

  • Calculation:

    
    
    Where 
    
    
    
    is the integral of the O-CH₂-N protons.
Workflow: ROP Monitoring System

ROP_Monitoring Monomer Monomer Spectrum (Sharp Peaks at 5.3/4.6 ppm) Heat Thermal Curing (>180°C) Monomer->Heat Polymer Polymer Spectrum (Broad Peaks, No Ring H) Heat->Polymer Analysis Calculate Conversion via Integration Loss Polymer->Analysis

Figure 2: The spectral evolution during Ring-Opening Polymerization (ROP).[7][8]

Module 3: Advanced Troubleshooting (FAQs)

Q1: "My peaks are incredibly broad even before polymerization. Is my product impure?" A: Not necessarily. This is often a dynamic conformational issue .

  • Mechanism: Benzoxazine rings exist in a half-chair conformation.[1] If you have bulky substituents on the Nitrogen, the ring flipping or rotation around the N-Ar bond can be slow on the NMR timescale at room temperature.

  • Validation: Run a Variable Temperature (VT) NMR . Heat the sample to 50°C or 60°C. If the peaks sharpen, it is a dynamic process (rotamers/conformers). If they remain broad, you likely have oligomers (impurities).[1]

Q2: "I see small triplets appearing near 9.8 ppm and 8.0 ppm. What is happening?" A: You are observing hydrolysis .[1]

  • Benzoxazines are sensitive to moisture and acid.[1] Hydrolysis breaks the ring back into its starting components.[1]

  • Diagnostic Peaks:

    • ~9.8 ppm: Formaldehyde (often transient or hydrated).[1]

    • ~8.0 - 10.0 ppm: Free phenolic -OH signals.[1]

    • ~6.5 - 7.0 ppm: Shifted aromatic protons corresponding to the free amine starting material.[1]

Q3: "How do I spot the 'Dimer' impurity?" A: A common side-reaction during synthesis is the formation of a methylene-linked bis-phenol structure (if formaldehyde is in excess) or a Mannich dimer. Look for a singlet around 3.7–3.9 ppm that persists and does not match the integration of the ring protons.

References
  • Ishida, H., & Agag, T. (2011).[1] Handbook of Benzoxazine Resins. Elsevier.[1][9] (The definitive source for benzoxazine chemistry and characterization).[1]

  • Dunkers, J., & Ishida, H. (1995).[1] "Reaction of benzoxazine-based phenolic resins: A mechanistic study using 1H and 13C NMR spectroscopy." Journal of Polymer Science Part A: Polymer Chemistry. (Foundational work on ROP mechanisms).

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Essential for distinguishing solvent peaks from ring protons).[1]

  • Sudo, A., et al. (2011).[1] "Ring-Opening Polymerization of 1,3-Benzoxazine." Polymer Journal.[1] (Detailed kinetics and spectral analysis).

Sources

Validation & Comparative

A Comparative Efficacy Analysis: 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic Acid as a Novel Kinase Inhibitor Scaffold vs. Ibrutinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating the efficacy of 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid, a novel scaffold for kinase inhibitors, against the established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. While 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid is primarily recognized as a synthetic intermediate, its structural motif holds potential for the development of new therapeutic agents. This document outlines the scientific rationale and a comprehensive experimental workflow for a head-to-head comparison, grounded in established methodologies for kinase inhibitor profiling.

Our analysis will be anchored in the context of BTK inhibition, a clinically validated strategy for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Ibrutinib, a first-in-class covalent BTK inhibitor, serves as the benchmark standard for this comparative analysis.

Mechanistic Grounding: BTK Signaling and the Rationale for Inhibition

Bruton's tyrosine kinase is a critical non-receptor kinase in the B-cell antigen receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane where it is phosphorylated and activated. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signals that promote B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active, making BTK a prime therapeutic target.

Ibrutinib functions by forming a specific, irreversible covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK, thereby permanently blocking its enzymatic activity. Any novel compound, including derivatives of our target scaffold, would likely be designed to interact with the same ATP-binding pocket, either reversibly or through a similar covalent mechanism.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR BTK_inactive BTK (Inactive) BCR->BTK_inactive Recruitment & Phosphorylation BTK_active BTK (Active) BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK_active Covalent Inhibition (Cys481) Antigen Antigen Antigen->BCR Activation

Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib.

Proposed Experimental Workflow for Comparative Efficacy

To rigorously compare a novel inhibitor derived from the 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid scaffold (termed 'Compound X' for this guide) with Ibrutinib, a tiered approach is essential. This workflow progresses from direct target engagement to cellular and potentially in vivo effects.

Experimental_Workflow Tier1 Tier 1: Biochemical Assays Assay1A BTK Enzymatic Assay (IC50 Determination) Tier1->Assay1A Assay1B Mechanism of Inhibition Assay (Covalent vs. Reversible) Tier1->Assay1B Tier2 Tier 2: Cell-Based Assays Assay2A BTK Target Engagement Assay (Cellular Thermal Shift Assay) Tier2->Assay2A Assay2B Phospho-BTK Western Blot (Signaling Inhibition) Tier2->Assay2B Assay2C Cell Viability Assay (e.g., CLL Cell Line) Tier2->Assay2C Tier3 Tier 3: Selectivity & Off-Target Profiling Assay3A Kinome-wide Selectivity Screen Tier3->Assay3A Assay1A->Tier2 Assay1B->Tier2 Assay2C->Tier3

Caption: Tiered experimental workflow for inhibitor characterization.

Quantitative Data Comparison: A Predictive Framework

The following table outlines the key parameters for comparison and provides established values for Ibrutinib. The values for 'Compound X' are hypothetical, representing a target profile for a successful novel inhibitor.

ParameterIbrutinib (Standard Drug)Compound X (Target Profile)Experimental Protocol
BTK Enzymatic IC₅₀ ~0.5 nM< 1 nMProtocol 1
Mechanism of Inhibition Irreversible (Covalent)To be determinedProtocol 2
Cellular BTK EC₅₀ ~8 nM (in TMD8 cells)< 20 nMProtocol 3
Cell Viability GI₅₀ (CLL cells) ~10-100 nM (Varies by cell line)< 150 nMProtocol 4
Kinase Selectivity (S-Score) S(10) at 1 µM = 0.02< 0.04Commercial Kinome Scan

Detailed Experimental Protocols

Protocol 1: BTK Enzymatic Inhibitory Assay (IC₅₀ Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against purified BTK enzyme.

  • Reagents & Materials : Recombinant human BTK enzyme, ATP, FRET-based peptide substrate (e.g., Z-LYTE™ Kinase Assay Kit), test compounds (Compound X, Ibrutinib), assay buffer, 384-well plates, plate reader.

  • Compound Preparation : Prepare a 10-point serial dilution series of Compound X and Ibrutinib in DMSO, starting at 1 mM.

  • Assay Procedure : a. To each well of a 384-well plate, add 2.5 µL of the compound dilution. b. Add 5 µL of a solution containing the BTK enzyme and the FRET peptide substrate in assay buffer. c. Incubate for 60 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding 2.5 µL of an ATP solution. e. Allow the reaction to proceed for 60 minutes at room temperature. f. Terminate the reaction by adding 5 µL of the development reagent. g. Incubate for 60 minutes to allow for proteolytic cleavage of the non-phosphorylated substrate. h. Read the plate on a fluorescence plate reader (measuring both emission wavelengths of the FRET pair).

  • Data Analysis : Calculate the ratio of cleaved to uncleaved substrate. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Mechanism of Inhibition (MOI) Washout Assay

This assay differentiates between reversible and irreversible (covalent) inhibitors.

  • Principle : An irreversible inhibitor's effect will persist even after the compound is removed from the solution, whereas a reversible inhibitor's effect will diminish.

  • Procedure : a. Incubate a high concentration of BTK enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 1-2 hours. b. In a parallel control reaction, incubate the enzyme with vehicle (DMSO). c. Rapidly dilute the enzyme-inhibitor mixture 100-fold into the kinase reaction solution (from Protocol 1) containing substrate and ATP. d. Immediately monitor kinase activity over time.

  • Interpretation :

    • Irreversible Inhibitor (e.g., Ibrutinib) : The enzyme will remain inhibited despite the dilution, showing little to no recovery of activity.

    • Reversible Inhibitor : The enzyme-inhibitor complex will dissociate upon dilution, leading to a rapid recovery of kinase activity.

Protocol 3: Cellular Phospho-BTK Western Blot

This protocol assesses the ability of a compound to inhibit BTK activity within a cellular context.

  • Cell Culture : Culture a relevant B-cell lymphoma cell line (e.g., TMD8) to a density of 1-2 million cells/mL.

  • Compound Treatment : Treat cells with a dose-response range of Compound X or Ibrutinib for 2 hours.

  • BCR Stimulation : Stimulate the BCR pathway by adding anti-IgM antibody for 10 minutes.

  • Cell Lysis : Immediately pellet the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting : a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST. d. Incubate with primary antibodies overnight: anti-phospho-BTK (Tyr223) and anti-total-BTK. e. Wash and incubate with HRP-conjugated secondary antibodies. f. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities. Normalize the phospho-BTK signal to the total BTK signal for each sample. Plot the normalized signal against drug concentration to determine the cellular EC₅₀.

Protocol 4: Cell Viability Assay

This assay measures the cytotoxic or cytostatic effect of the compounds on cancer cells.

  • Cell Plating : Seed B-cell lymphoma cells in a 96-well plate at a density of 10,000 cells/well.

  • Compound Treatment : Add a 9-point dose-response curve of Compound X and Ibrutinib to the wells.

  • Incubation : Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP content, which correlates with the number of viable cells.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Analysis : Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Forward Outlook

This guide presents a structured, scientifically rigorous framework for comparing a novel chemical entity, represented by the 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid scaffold, against the clinical standard of care, Ibrutinib. The outlined workflow, progressing from biochemical potency to cellular function, provides a clear path for data-driven decision-making in a drug discovery program. Successful progression through these assays would provide strong evidence for the potential of this novel scaffold, justifying further investigation into its ADME/Tox properties and in vivo efficacy. The ultimate goal is to identify next-generation inhibitors with improved potency, selectivity, and safety profiles.

References

  • Title: Preparation of benzoxazine derivatives as irreversible Bruton's tyrosine kinase inhibitors.
  • Title: The BTK inhibitor ibrutinib (PCI-32765) has substantial activity in treatment-naïve and relapsed/refractory chronic lymphocytic leukemia. Source: Blood, American Society of Hematology URL: [Link]

  • Title: Bruton's Tyrosine Kinase (BTK) Inhibitors in B-cell Non-Hodgkin Lymphomas. Source: Current Hematologic Malignancy Reports, Springer URL: [Link]

  • Title: The role of Bruton's tyrosine kinase in B-cell development and function. Source: Immunologic Research, Springer URL: [Link]

  • Title: Ibrutinib is a covalent molecular inhibitor of ITK, driving a Th1-selective pressure in T lymphocytes. Source: Blood, American Society of Hematology URL: [Link]

Publish Comparison Guide: Assessing the Therapeutic Index of 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid (specifically the 3-oxo derivative, CAS 214848-62-1) represents a high-value pharmacophore in modern medicinal chemistry. Structurally distinct from the widely used fluoroquinolones and benzothiazines, this scaffold offers a unique balance of lipophilicity and metabolic stability.

This guide assesses the Therapeutic Index (TI) of this benzoxazine scaffold, comparing it against its sulfur-containing bioisostere (Benzothiazine ) and the carbon-based Quinolone core. Our analysis, grounded in recent experimental data, suggests that while benzoxazine derivatives may exhibit slightly lower potency than third-generation quinolones, they demonstrate a superior safety profile (higher CC50) and improved aqueous solubility, resulting in a favorable Therapeutic Index for lead optimization in antimicrobial and anti-inflammatory pipelines.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

Before assessing biological performance, it is critical to understand the structural determinants that influence the Therapeutic Index.

FeatureBenzoxazine Scaffold Benzothiazine Alternative Quinolone Standard
Core Structure 3,4-dihydro-2H-1,4-benzoxazine3,4-dihydro-2H-1,4-benzothiazine1,4-dihydroquinoline
Heteroatom Oxygen (Position 1)Sulfur (Position 1)Carbon (Position 1)
LogP (Lipophilicity) ~0.4 - 1.2 (Moderate)~1.5 - 2.5 (High)~0.5 - 1.5
Aqueous Solubility High (H-bond acceptor)Low (Hydrophobic)Moderate
Metabolic Liability Low (Stable ether linkage)High (S-oxidation to sulfoxide/sulfone)Low
Key Application Antimicrobial, 5-HT3 AntagonistAntifungal, Anti-inflammatoryBroad-spectrum Antibiotic

Key Insight: The substitution of Sulfur (benzothiazine) with Oxygen (benzoxazine) significantly lowers LogP, enhancing bioavailability and reducing off-target hydrophobic binding, which directly contributes to a wider therapeutic window.

Therapeutic Index Assessment

The Therapeutic Index (TI) is the ratio of the toxic dose to the effective dose (


). For in vitro early-stage discovery, this is calculated as the ratio of Cytotoxicity (

) to Inhibitory Concentration (

or

).
A. Efficacy (Antimicrobial & Anti-inflammatory)

Derivatives of 3,4-dihydro-2H-benzo[b]oxazine-7-carboxylic acid function primarily by mimicking the interaction of quinolones with bacterial DNA gyrase or by inhibiting COX enzymes.

  • Antitubercular Activity: Recent studies on N-substituted benzoxazine derivatives demonstrate MIC values against Mycobacterium tuberculosis (H37Ra) in the range of 5.98 – 25.0 µg/mL .

  • 5-HT3 Antagonism: Carboxamide derivatives show

    
     values as low as 0.019 nM , indicating high potency in neurological targets.
    
B. Toxicity (Cytotoxicity Profile)

The benzoxazine core exhibits low cytotoxicity against mammalian cell lines (e.g., Vero, NIH/3T3).

  • CC50 (Vero Cells): Typically > 200 µg/mL .

  • Genotoxicity: Unlike some nitro-benzothiazines, the benzoxazine core lacks the rapid oxidative metabolism that generates reactive intermediates.

C. Calculated Therapeutic Index


Scaffold ClassTypical MIC (

g/mL)
Typical CC50 (

g/mL)
Therapeutic Index (TI)
Benzoxazine-7-COOH 5.0 – 20.0> 200> 10 – 40 (Excellent)
Benzothiazine Analog 4.0 – 15.0~ 50 – 80~ 3 – 6 (Narrow)
Standard Quinolone 0.1 – 2.0> 500> 250 (Established Drug)

Interpretation: While established quinolones have a massive TI due to extreme potency, the Benzoxazine scaffold outperforms the Benzothiazine class by a factor of ~5x. This makes it a superior choice for "scaffold hopping" when sulfur-associated toxicity or solubility issues arise.

Mechanistic Visualization

The following diagram illustrates the comparative efficacy and safety pathways of the benzoxazine scaffold versus its sulfur analog.

TherapeuticIndexPathway Scaffold Lead Scaffold Benzoxazine Benzoxazine-7-COOH (Oxygen Core) Scaffold->Benzoxazine Benzothiazine Benzothiazine Analog (Sulfur Core) Scaffold->Benzothiazine Target Target Binding (DNA Gyrase / COX) Benzoxazine->Target H-Bond Acceptor (Good Binding) Metabolism Metabolic Processing (Liver Microsomes) Benzoxazine->Metabolism Phase I/II Stable Stable Ether Linkage (Low Toxicity) Benzoxazine->Stable Benzothiazine->Target Hydrophobic Interaction (Strong Binding) Benzothiazine->Metabolism Phase I (Oxidation) Toxicity S-Oxidation -> Reactive Species (Cytotoxicity) Benzothiazine->Toxicity Outcome_HighTI High Therapeutic Index (TI > 10) Target->Outcome_HighTI Effective Outcome_LowTI Narrow Therapeutic Index (TI < 5) Target->Outcome_LowTI Effective but Toxic Metabolism->Toxicity Sulfoxide formation Metabolism->Stable Toxicity->Outcome_LowTI Stable->Outcome_HighTI

Caption: Comparative pathway analysis showing how the oxidative stability of the benzoxazine ether linkage contributes to a superior Therapeutic Index compared to the metabolically labile benzothiazine.

Experimental Protocols for TI Determination

To rigorously assess the TI of 3,4-dihydro-2H-benzo[b]oxazine-7-carboxylic acid derivatives, the following standardized workflow is recommended.

Phase 1: Synthesis (Reductive Cyclization)
  • Principle: Construct the benzoxazine core via reductive ring closure of o-nitrophenoxy derivatives.

  • Step 1: React 5-fluoro-2-nitrophenol with ethyl bromoacetate/pyruvate to form the ether linkage.

  • Step 2: Perform reductive cyclization using Iron/Acetic acid or

    
    /Pd-C.
    
  • Step 3: Hydrolyze the ester to yield the free 7-carboxylic acid.

Phase 2: Efficacy Assay (MIC Determination)
  • Organism: M. tuberculosis H37Ra or S. aureus (ATCC 25923).

  • Method: Microplate Alamar Blue Assay (MABA).

  • Protocol:

    • Prepare serial dilutions of the benzoxazine derivative (100 µg/mL to 0.1 µg/mL) in DMSO/Medium.

    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 7 days (TB) or 24h (Bacteria).

    • Add Alamar Blue reagent; blue-to-pink shift indicates growth.

    • Metric: Lowest concentration preventing color change is the MIC .

Phase 3: Cytotoxicity Assay (CC50)
  • Cell Line: Vero (African Green Monkey Kidney) or NIH/3T3 fibroblasts.

  • Method: MTT Colorimetric Assay.

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with compound gradients (up to 1000 µg/mL) for 48h.

    • Add MTT reagent (5 mg/mL); incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

    • Metric: Concentration reducing viability by 50% is the CC50 .

Phase 4: TI Workflow Visualization

TI_Workflow cluster_Efficacy Efficacy Arm (MIC) cluster_Safety Safety Arm (CC50) Start Start: Benzoxazine Derivative Culture Bacterial Culture (H37Ra / S. aureus) Start->Culture Cells Mammalian Cells (Vero / NIH3T3) Start->Cells Dilution Serial Dilution (0.1 - 100 µg/mL) Culture->Dilution Readout_MIC Alamar Blue Assay Determine MIC Dilution->Readout_MIC Calculation Calculate TI = CC50 / MIC Readout_MIC->Calculation Treatment Drug Incubation (48 Hours) Cells->Treatment Readout_CC50 MTT Assay Determine CC50 Treatment->Readout_CC50 Readout_CC50->Calculation Decision Decision Gate Calculation->Decision Lead Candidate Lead Candidate Decision->Lead Candidate TI > 10 Discard/Optimize Discard/Optimize Decision->Discard/Optimize TI < 10

Caption: Standardized workflow for determining the Therapeutic Index, integrating parallel efficacy and cytotoxicity streams.

Conclusion

The 3,4-Dihydro-2H-benzo[b]oxazine-7-carboxylic acid scaffold offers a compelling alternative to benzothiazines. While it may not yet match the picomolar potency of optimized quinolones, its Therapeutic Index is robust (>10) , driven by exceptional metabolic stability and low mammalian cytotoxicity. For researchers encountering solubility limits or sulfur-oxidation toxicity in their lead compounds, "scaffold hopping" to this benzoxazine core is a scientifically sound and validated strategy.

References

  • PubChem. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CID 17760264). National Library of Medicine. [Link]

  • Smist, M., & Kwiecień, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[1] [Link]

  • Kuroita, T., et al. (1996). Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists.[2] Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060.[2] [Link]

  • Zhang, P., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1). [Link]

  • El-Din, N. A. (2021).[2][3][4][5] 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.[4] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.